

# Nisoldipine's Impact on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nisoldipine**

Cat. No.: **B1678946**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Nisoldipine**, a dihydropyridine calcium channel blocker, is primarily recognized for its vasodilatory and antihypertensive effects, which are attributed to its inhibition of L-type calcium channels in vascular smooth muscle.[1][2][3][4][5][6][7] Beyond this primary mechanism, emerging evidence suggests that **nisoldipine** positively modulates endothelial function, in part by enhancing the activity of endothelial nitric oxide synthase (eNOS) and increasing the bioavailability of nitric oxide (NO). This technical guide consolidates the current understanding of the molecular interactions between **nisoldipine** and the eNOS signaling pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. While direct evidence for some mechanisms is still under investigation, this guide also explores plausible pathways based on findings from related compounds and **nisoldipine**'s known cellular effects.

## Core Mechanism of Action: L-Type Calcium Channel Blockade

**Nisoldipine** is a potent vasodilator that functions by blocking the influx of calcium ions ( $\text{Ca}^{2+}$ ) through L-type calcium channels in vascular smooth muscle cells.[2][6] This reduction in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance and blood pressure.[2][6] While this is

its principal therapeutic action, the effects of **nisoldipine** on the endothelium suggest a more complex interplay of signaling pathways.

## Nisoldipine and eNOS-Mediated Vasodilation

Studies have demonstrated that **nisoldipine** improves endothelium-dependent vasodilation, particularly in states of endothelial dysfunction caused by ischemia-reperfusion or oxidative stress. This suggests a direct or indirect positive effect on eNOS, the enzyme responsible for the production of the key vasodilator, nitric oxide (NO).

## Enhancement of Nitric Oxide Bioavailability

**Nisoldipine** has been shown to increase the bioavailability of endothelial NO.<sup>[8]</sup> This is achieved through at least two potential mechanisms: direct stimulation of NO release and antioxidant effects. A study on rabbit aorta demonstrated a concentration-dependent release of NO in the presence of **nisoldipine**, starting at therapeutic concentrations.<sup>[8]</sup> Furthermore, **nisoldipine** exhibits antioxidant properties by reducing the release of reactive oxygen species (ROS).<sup>[8]</sup> By scavenging ROS, **nisoldipine** preserves the biological activity of NO, which would otherwise be quenched to form peroxynitrite.<sup>[9][10]</sup>

## Molecular Mechanisms of Nisoldipine's Influence on eNOS Activity

The precise molecular mechanisms by which **nisoldipine** enhances eNOS activity are an active area of investigation. The following sections detail the known and hypothesized pathways.

## Regulation of eNOS Phosphorylation

The activity of eNOS is tightly regulated by phosphorylation at key serine and threonine residues. Phosphorylation at serine 1177 (Ser1177) is activating, while phosphorylation at threonine 495 (Thr495) is inhibitory.<sup>[11][12]</sup>

While direct studies on **nisoldipine**'s effect on eNOS phosphorylation are limited, evidence from the related dihydropyridine, amlodipine, suggests a potential mechanism. Amlodipine has been shown to increase eNOS activity by promoting phosphorylation at Ser1177 and

decreasing it at Thr495.[\[11\]](#) It is plausible that **nisoldipine** may share this capability, potentially through its influence on upstream kinases and phosphatases.

One suggested pathway involves the inhibition of Protein Kinase C (PKC).[\[2\]](#) PKC is known to phosphorylate eNOS at Thr495, leading to its inactivation.[\[12\]](#) By potentially inhibiting PKC activity, **nisoldipine** could reduce this inhibitory phosphorylation, thereby increasing eNOS activity.

## Interaction with eNOS Regulatory Proteins

eNOS activity is also modulated by its interaction with other proteins, most notably caveolin-1 and calmodulin.

- Caveolin-1: In its basal state, eNOS is bound to caveolin-1 in the caveolae of the endothelial cell membrane, which keeps the enzyme in an inactive state.[\[8\]](#) Studies on amlodipine have shown that it can disrupt the eNOS-caveolin-1 complex, leading to eNOS activation.[\[8\]\[13\]](#) This effect is not considered a class effect for all dihydropyridines, and further research is needed to determine if **nisoldipine** acts similarly.[\[13\]](#)
- Calmodulin: The binding of Ca2+/calmodulin is a primary activator of eNOS.[\[3\]](#) While **nisoldipine** is a calcium channel blocker, its effects on intracellular calcium dynamics in endothelial cells are complex. A study on arterial smooth muscle cells indicated a synergistic inhibitory effect on DNA synthesis between **nisoldipine** and a calmodulin antagonist, suggesting a potential interplay.[\[3\]](#) However, the direct impact of **nisoldipine** on calmodulin binding to eNOS in endothelial cells remains to be elucidated.

## Effects on Gene Expression

**Nisoldipine** has been observed to influence gene expression in cardiovascular cells. In adult rat ventricular cardiomyocytes, **nisoldipine** was found to block the angiotensin II and endothelin-1 induced expression of the immediate-early genes c-fos and Egr-1.[\[2\]](#) Additionally, **nisoldipine** has been shown to reduce the synthesis and release of endothelin-1, a potent vasoconstrictor, from cultured human endothelial cells.[\[5\]](#) While there is no direct evidence to date of **nisoldipine** upregulating the expression of the eNOS gene (NOS3), its demonstrated ability to modulate gene expression warrants further investigation into this potential mechanism.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **nisoldipine** and related compounds concerning eNOS activity and NO production.

Table 1: Effect of **Nisoldipine** on Nitric Oxide Release and Endothelial Function

| Parameter                                                  | Experimental Model                                | Nisoldipine Concentration   | Observed Effect                    | Reference |
|------------------------------------------------------------|---------------------------------------------------|-----------------------------|------------------------------------|-----------|
| NO Release                                                 | Rabbit Aorta                                      | 1 nmol/L                    | 6.5 +/- 1.2 nmol/L NO release      | [8]       |
| ROS Release (Hyperglycemia-induced)                        | Porcine Coronary Arteries                         | 10 $\mu$ mol/L              | >50% reduction in ROS              | [8]       |
| Carbachol-induced NO Release (diminished by hyperglycemia) | Rabbit Aorta                                      | 3 $\mu$ mol/L               | Complete restoration of NO release | [8]       |
| Endothelin-1 Levels                                        | Cultured Human Umbilical Artery Endothelial Cells | $10^{-8}$ - $10^{-5}$ mol/L | Dose-dependent reduction           | [5]       |

Table 2: Effects of Amlodipine (a related dihydropyridine) on eNOS Phosphorylation and Protein Interactions

| Parameter                                     | Experimental Model              | Amlodipine Concentration | Observed Effect                                           | Reference |
|-----------------------------------------------|---------------------------------|--------------------------|-----------------------------------------------------------|-----------|
| eNOS Phosphorylation                          | Cultured Endothelial Cells      | Not specified            | Increased phosphorylation at Ser1177, decreased at Thr495 | [11]      |
| eNOS-Caveolin-1 Interaction                   | Bovine Aortic Endothelial Cells | Dose-dependent           | Disruption of the eNOS-caveolin-1 complex                 | [13]      |
| Agonist-stimulated NO Production (Bradykinin) | Endothelial Cells               | Not specified            | +138 +/- 28% over agonist alone                           | [13]      |
| Agonist-stimulated NO Production (VEGF)       | Endothelial Cells               | Not specified            | +183 +/- 27% over agonist alone                           | [13]      |

## Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of **nisoldipine** on endothelial function.

### Measurement of Nitric Oxide Release

- Protocol: Direct electrochemical detection of NO was performed using an NO-selective amperometric sensor.
- Procedure: A porphyrin-coated, carbon-fiber electrode was placed in close proximity to the endothelial surface of isolated rabbit or rat aortic rings. The baseline current was allowed to stabilize, after which **nisoldipine** was added to the organ bath in increasing concentrations. The change in current, corresponding to the concentration of NO, was recorded.
- Reference:[8]

## Assessment of Reactive Oxygen Species (ROS) Production

- Protocol: Measurement of lucigenin-enhanced chemiluminescence.
- Procedure: Segments of porcine coronary arteries with intact endothelium were incubated in a physiological salt solution. Hyperglycemia was induced to stimulate ROS production. Lucigenin was added as a chemiluminescent probe for superoxide anions. **Nisoldipine** was added at various concentrations, and the resulting chemiluminescence was measured using a luminometer.
- Reference:[8]

## Western Blotting for eNOS Phosphorylation (as performed for Amlodipine)

- Protocol: Standard Western blotting techniques were used to assess the phosphorylation status of eNOS.
- Procedure: Cultured endothelial cells were treated with amlodipine for various time points. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using enhanced chemiluminescence.
- Reference:[11]

## Co-immunoprecipitation for eNOS-Caveolin-1 Interaction (as performed for Amlodipine)

- Protocol: Co-immunoprecipitation was used to determine the association between eNOS and caveolin-1.

- Procedure: Endothelial cell lysates were incubated with an anti-eNOS antibody overnight to form immunocomplexes. Protein A/G-agarose beads were then added to pull down the eNOS and any associated proteins. The beads were washed, and the bound proteins were eluted and analyzed by Western blotting using an anti-caveolin-1 antibody.
- Reference:[13]

## Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in **nisoldipine**'s impact on eNOS activity.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Effects of nisoldipine on endothelin-1- and angiotensin II-induced immediate/early gene expression and protein synthesis in adult rat ventricular cardiomyocytes - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. The calcium antagonist nisoldipine and the calmodulin antagonist W-7 synergistically inhibit initiation of DNA synthesis in cultured arterial smooth muscle cells

[pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Reduction of endothelin levels by the dihydropyridine calcium antagonist nisoldipine and a 'natural factor' in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 7. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Amlodipine increases endothelial nitric oxide release by modulating binding of native eNOS protein complex to caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological prevention of eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The calcium channel blocker amlodipine promotes the unclamping of eNOS from caveolin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Nisoldipine's Impact on Endothelial Nitric Oxide Synthase (eNOS) Activity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678946#nisoldipine-s-impact-on-endothelial-nitric-oxide-synthase-enos-activity>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)